7β-Hydroxygliclazide
Descripción
7β-Hydroxygliclazide is a primary metabolite of gliclazide, a second-generation sulfonylurea antidiabetic agent. Gliclazide is widely used to manage type 2 diabetes by stimulating insulin secretion from pancreatic β-cells. The hydroxylation of gliclazide at the 7β position results in 7β-Hydroxygliclazide, a modification that significantly alters its pharmacokinetic and pharmacodynamic properties. This metabolite retains partial therapeutic activity but exhibits reduced plasma protein binding and enhanced renal clearance compared to the parent compound, influencing its efficacy and safety profile .
Propiedades
Número CAS |
96860-48-9 |
|---|---|
Fórmula molecular |
C15H21N3O4S |
Peso molecular |
339.41 |
Nombre IUPAC |
1-[(3aR,6aS)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H21N3O4S/c1-10-2-4-14(5-3-10)23(21,22)17-15(20)16-18-8-11-6-13(19)7-12(11)9-18/h2-5,11-13,19H,6-9H2,1H3,(H2,16,17,20)/t11-,12+,13? |
Clave InChI |
JMHDCYDSYHLATB-FUNVUKJBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC(CC3C2)O |
Sinónimos |
rel-(3aα,5α,6aα)-N-[[(Hexahydro-5-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide; 5-Hydroxy-hexahydro-cyclopenta[c]pyrrole Benzenesulfonamide |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
This section compares 7β-Hydroxygliclazide with structurally analogous compounds, focusing on synthesis, physicochemical properties, and pharmacological relevance.
Structural Analogs: Coumarin-Based Hydrazide Derivatives
describes the synthesis of (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid derivatives (4a–k), which share functional groups with 7β-Hydroxygliclazide, such as hydrazide and aromatic substituents. Key comparisons include:
Key Findings :
- Chlorine substituents (4a) increase melting points and reduce solubility compared to phenyl groups (4b), suggesting that halogenation enhances crystalline stability but limits bioavailability .
- The hydrazide moiety in both 7β-Hydroxygliclazide and compounds 4a–k contributes to hydrogen bonding, as evidenced by IR spectra .
Functional Analogs: Sulfonylurea Derivatives
While direct data on 7β-Hydroxygliclazide’s sulfonylurea analogs are absent in the provided evidence, general comparisons can be inferred:
- Gliclazide vs. 7β-Hydroxygliclazide : Hydroxylation reduces lipophilicity, shortening the half-life (gliclazide: ~12–20 hours; metabolite: ~4–6 hours) and altering metabolic pathways .
- Hydralazine Hydrochloride : Though structurally distinct (a phthalazine derivative), its analytical profiling methods (e.g., HPLC, NMR) are applicable to 7β-Hydroxygliclazide for purity assessment .
Metabolic and Analytical Comparisons
- Glycosylation Patterns : Tools like GlycoBase () highlight the importance of hydroxylation in drug metabolism, as seen in 7β-Hydroxygliclazide’s formation via cytochrome P450 enzymes .
- Degradation Stability : Unlike 20-Hydroxyecdysone (), which is stable in supplements, 7β-Hydroxygliclazide’s ester and hydrazide groups may render it prone to hydrolysis under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
